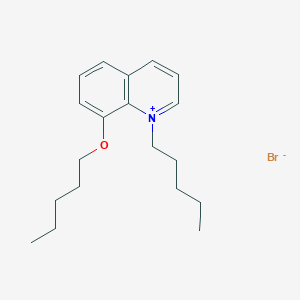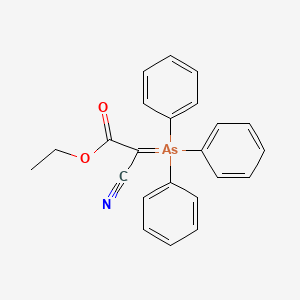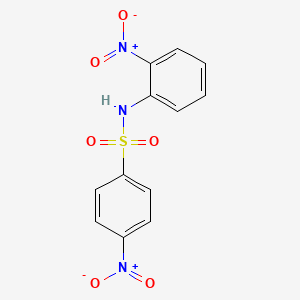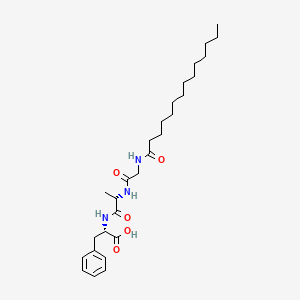![molecular formula C12H17NO2 B12565892 1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- CAS No. 195004-69-4](/img/structure/B12565892.png)
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- is a chemical compound with a complex structure that includes a furan ring and a tert-butyl imine group
Méthodes De Préparation
The synthesis of 1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-furylcarbinol with tert-butyl isocyanide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- can be compared with other similar compounds, such as:
1-Propanone, 1-(2-furanyl)-: This compound has a similar furan ring structure but lacks the tert-butyl imine group, resulting in different chemical properties and reactivity.
2-Propanone, 1,1-dimethoxy-: This compound has a different functional group arrangement, leading to distinct chemical behavior and applications.
Propriétés
Numéro CAS |
195004-69-4 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[2-(tert-butyliminomethyl)furan-3-yl]propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-5-10(14)9-6-7-15-11(9)8-13-12(2,3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
PAMCILQHFPUNOA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(OC=C1)C=NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)


![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)


![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)

![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)




